N-Boc-N-methyl-L-valine is a protected amino acid, meaning its reactive amine group is temporarily blocked by a Boc (tert-butyloxycarbonyl) group. This protection allows for the selective formation of peptide bonds between the desired amino acids while preventing undesired side reactions. The methyl group on the side chain also contributes to its unique properties in peptide design, potentially influencing protein folding and activity.
Studies have shown that N-Boc-N-methyl-L-valine can be effectively incorporated into peptide sequences using various coupling methods, such as the Steglich reaction and the carbodiimide coupling reaction [, ]. This allows researchers to synthesize a wide range of peptides, including those with potential therapeutic applications.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved stability and other desirable properties. N-Boc-N-methyl-L-valine can be used as a building block in the synthesis of peptidomimetics due to the presence of the methyl group, which can alter the molecule's interaction with biological targets [].
N-Boc-N-methyl-L-valine can also serve as a precursor for the synthesis of other valuable organic compounds. Its reactive functionalities allow for further modifications and transformations, making it a versatile intermediate in organic synthesis [].
Boc-N-Methyl-Valine-OH, also known as tert-butoxycarbonyl-N-methyl-L-valine, is an organic compound with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. This compound is a derivative of the amino acid valine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, along with a methyl substitution on the nitrogen atom. The Boc group serves as a protective moiety in peptide synthesis, allowing for selective reactions without affecting the amino functionality .
In industrial settings, similar principles are applied but scaled up using automated reactors to enhance yield and reduce costs.
Boc-N-Methyl-Valine-OH is recognized for its role as a pharmaceutical intermediate. It has been utilized in the synthesis of lactam analogs of actinomycin D, which are potential antitumor agents. The compound's mode of action involves its incorporation into complex biochemical pathways that lead to the development of therapeutic agents . Additionally, it has shown relevance in various biochemical assays and studies due to its structural properties.
Boc-N-Methyl-Valine-OH has diverse applications primarily in:
Interaction studies involving Boc-N-Methyl-Valine-OH focus on its reactivity with other amino acids and compounds during peptide formation. These studies help elucidate the efficiency of coupling reactions and identify any side reactions that may occur when using N-methyl amino acids compared to other protective groups like Z or Fmoc . Understanding these interactions is vital for optimizing synthetic routes and improving yields in peptide synthesis.
Boc-N-Methyl-Valine-OH shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Boc-Valine-OH | C₁₀H₁₉NO₄ | Lacks methyl substitution on nitrogen |
Boc-N-Methyl-DL-Valine | C₁₁H₂₁NO₄ | DL-form provides racemic mixture |
Boc-Leucine-OH | C₁₂H₂₅NO₄ | Larger side chain compared to valine |
Boc-Alanine-OH | C₇H₁₅NO₄ | Simpler structure with fewer carbon atoms |
Boc-Phenylalanine-OH | C₁₃H₁₃NO₄ | Contains aromatic ring enhancing hydrophobicity |
Boc-N-Methyl-Valine-OH's unique feature lies in its methyl substitution on the nitrogen atom, which influences its reactivity and application in peptide synthesis compared to other similar compounds .
Boc-N-Me-Val-OH, formally designated as N-(tert-butoxycarbonyl)-N-methyl-L-valine, is a synthetic amino acid derivative. Its systematic classification includes:
This compound belongs to the class of N-alkylated amino acids, where the primary amine of valine is doubly protected: the N-α position is methylated, and the N-tertiary position is capped with the tert-butyloxycarbonyl (Boc) group.
Property | Value |
---|---|
Appearance | White to off-white powder |
Melting Point | 45–60°C |
Optical Rotation | [α]₂₀/D −94 ± 3° (c = 0.5% in ethanol) |
Solubility | Slightly soluble in methanol, ethanol, and chloroform |
The Boc group was first introduced by Carpino in 1961 as an acid-labile protecting group for amines. Its application in amino acid chemistry emerged as peptide synthesis required orthogonal protection strategies. N-methylation of amino acids gained prominence in the 1980s due to its role in enhancing peptide stability and modulating bioactivity.
Key Milestones:
Boc-N-Me-Val-OH occupies a specialized niche in protected amino acid chemistry, combining two key modifications:
Comparison with Other Protecting Groups:
The Boc group’s compatibility with SPPS and its ease of removal (via TFA) make Boc-N-Me-Val-OH indispensable in synthesizing complex peptides.
Boc-N-Me-Val-OH has emerged as a critical reagent in multiple fields:
tert-Butoxycarbonyl-N-methyl-L-valine exhibits a molecular formula of C₁₁H₂₁NO₄ with a molecular weight of 231.29 grams per mole [1] [2]. The compound features a complex molecular architecture consisting of a valine backbone modified with two distinct protecting groups: a tert-butoxycarbonyl group attached to the nitrogen atom and an additional methyl group on the same nitrogen [3]. The molecular structure incorporates three primary functional regions: the branched aliphatic side chain characteristic of valine, the N-methylated amino acid core, and the bulky tert-butoxycarbonyl protecting group [1] [8].
The structural framework demonstrates the presence of a carboxylic acid functionality, a tertiary amine resulting from N-methylation, and a carbamate linkage formed by the tert-butoxycarbonyl protection [23]. The SMILES notation CC(C)C@HC(O)=O accurately represents the three-dimensional connectivity of atoms within the molecule [1] [2]. The InChI key XPUAXAVJMJDPDH-QMMMGPOBSA-N provides a unique identifier for this specific stereoisomer [2] [8].
Structural Parameter | Value |
---|---|
Molecular Formula | C₁₁H₂₁NO₄ [1] |
Molecular Weight | 231.29 g/mol [1] [2] |
CAS Number | 45170-31-8 [1] [2] |
InChI Key | XPUAXAVJMJDPDH-QMMMGPOBSA-N [2] [8] |
MDL Number | MFCD00038760 [1] [8] |
The absolute configuration of tert-butoxycarbonyl-N-methyl-L-valine corresponds to the (S)-configuration at the alpha carbon center [2] [8]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the carboxylic acid group takes the highest priority, followed by the N-methylated amino group, the isopropyl side chain, and finally the hydrogen atom [2]. The L-designation indicates that this enantiomer belongs to the naturally occurring amino acid series [8] [23].
The compound exists as a pair of enantiomers, with the D-isomer bearing CAS number 89536-85-6 and exhibiting (R)-configuration [5] [7]. The stereochemical integrity remains preserved under standard laboratory conditions, making this compound particularly valuable for stereospecific synthetic applications [16] [22]. Chiroptical studies have confirmed the absolute configuration through comparison of experimental optical rotation data with theoretical predictions [18].
Conformational analysis reveals that the N-methylation introduces significant conformational flexibility due to the elimination of hydrogen bonding capability at the nitrogen center [11]. The tertiary amide bond formed by the tert-butoxycarbonyl group can adopt both cis and trans conformations, with the trans configuration being energetically favored [11]. Nuclear magnetic resonance studies in dimethyl sulfoxide-d₆ have demonstrated the existence of conformational isomers, evidenced by dispersed amide proton signals and the presence of rotameric pairs [11].
The introduction of the N-methyl group affects the phi and psi dihedral angles, promoting turn geometries rather than extended conformations [11]. This conformational preference has been observed in related peptide systems where N-methylation induces beta-turn and gamma-turn conformers [11]. The steric bulk of the tert-butoxycarbonyl group further constrains the conformational space, limiting rotation around the N-carbonyl bond [40].
The solubility characteristics of tert-butoxycarbonyl-N-methyl-L-valine demonstrate distinct patterns across various solvents [12] [16]. The compound exhibits complete insolubility in water due to the hydrophobic nature of the tert-butoxycarbonyl protecting group and the N-methylated structure [12]. Organic solvents display varying degrees of compatibility, with methanol, dimethylformamide, and dimethyl sulfoxide providing good solubility [12] [16] [22].
The compound shows moderate solubility in ethanol and chloroform, while dichloromethane and tetrahydrofuran serve as suitable solvents for synthetic applications [12] [17]. The D-isomer demonstrates solubility of 100 milligrams per milliliter in dimethyl sulfoxide, requiring ultrasonic treatment for complete dissolution [7]. This solubility profile directly influences the choice of reaction media and purification strategies in synthetic protocols [3] [17].
Solvent | Solubility |
---|---|
Water | Insoluble [12] |
Methanol | Soluble [12] [16] |
Ethanol | Slightly soluble [12] |
Chloroform | Slightly soluble [12] |
Dimethylformamide | Soluble [12] |
Dimethyl sulfoxide | Soluble [7] [12] |
Dichloromethane | Soluble [12] |
Tetrahydrofuran | Soluble [12] |
Thermal analysis reveals that tert-butoxycarbonyl-N-methyl-L-valine exhibits a melting point range of 45-60°C, with specific literature values reporting 50-55°C [14] [23]. The relatively low melting point reflects the molecular flexibility introduced by the N-methylation and the bulky protecting group [14]. Predicted boiling point calculations indicate values of 322.4±21.0°C and 357.82°C, though these represent theoretical estimates rather than experimentally determined values [23] [24].
The thermal stability extends beyond the melting point, with the compound remaining stable under standard laboratory heating conditions [22]. However, elevated temperatures above 230°C can lead to thermal deprotection of the tert-butoxycarbonyl group, as demonstrated in continuous flow thermal deprotection studies [43]. This thermal behavior has practical implications for purification techniques and synthetic manipulations requiring elevated temperatures [43].
Optical activity measurements provide crucial stereochemical information for tert-butoxycarbonyl-N-methyl-L-valine [1] [14] [16]. The L-isomer exhibits specific rotation values ranging from -87.0° to -97.0° (c = 0.5, ethanol), with commonly reported values of -94±3° and -81.25° [1] [14] [16]. These measurements confirm the levorotatory nature of the L-enantiomer and provide a means for enantiomeric purity assessment [15] [22].
The magnitude of optical rotation reflects the contribution of multiple chiral centers and the conformational preferences of the molecule [18]. Temperature-dependent optical rotation studies have shown stability of the optical activity under ambient conditions, indicating minimal racemization under standard storage and handling protocols [1] [18]. The D-enantiomer exhibits equal but opposite optical rotation values, demonstrating the expected mirror-image relationship between enantiomers [5].
Parameter | L-isomer | D-isomer |
---|---|---|
Specific Rotation [α]₂₀/D | -87.0° to -97.0° [1] [16] | +87.0° to +97.0° [5] |
Concentration | c = 0.5-1% [1] [16] | c = 0.5-1% [5] |
Solvent | Ethanol [1] [16] | Ethanol [5] |
Configuration | (S) [2] [8] | (R) [5] |
Stability assessment reveals that tert-butoxycarbonyl-N-methyl-L-valine maintains structural integrity under ambient storage conditions [22] [29]. The compound demonstrates stability at room temperature when stored in cool, dark environments below 15°C [16] [22]. Long-term storage requires protection from moisture and light to prevent degradation of the tert-butoxycarbonyl protecting group [17] [42].
The stability profile encompasses resistance to nucleophilic attack under neutral conditions, attributed to the steric hindrance provided by the bulky protecting group [40] [43]. However, the compound exhibits sensitivity to acidic conditions, where the tert-butoxycarbonyl group undergoes protonation and subsequent elimination [38] [40]. Basic conditions above pH 8 can lead to gradual hydrolysis of the protecting group, particularly at elevated temperatures [41] [42].
The acid-base behavior of tert-butoxycarbonyl-N-methyl-L-valine is dominated by the carboxylic acid functionality, which exhibits a predicted pKa value of 4.03±0.10 [23] [24]. This acidic character enables the compound to participate in salt formation reactions with bases and influences its ionization state under physiological conditions [23]. The N-methylated tertiary amine does not contribute significantly to the basicity due to the electron-withdrawing effect of the adjacent carbonyl groups .
The carboxylic acid group readily undergoes deprotonation in basic media, forming carboxylate salts that exhibit enhanced water solubility . Neutralization titration methods achieve minimum purity specifications of 98.0%, demonstrating the quantitative nature of the acid-base reactions [16] [30]. The presence of the tert-butoxycarbonyl group slightly reduces the acidity compared to unprotected amino acids due to electronic effects [38].
Functional group reactivity analysis reveals distinct reaction patterns for each structural component of tert-butoxycarbonyl-N-methyl-L-valine [38]. The carboxylic acid group participates in standard carboxyl reactions including esterification, amidation, and salt formation [3] . Coupling reactions with nucleophiles proceed efficiently using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide .
The tert-butoxycarbonyl protecting group demonstrates selective reactivity toward acidic deprotection conditions [25] [38]. Trifluoroacetic acid in dichloromethane provides quantitative removal of the protecting group within 10-15 minutes, liberating carbon dioxide and tert-butyl alcohol [25] [38]. Alternative deprotection methods include hydrochloric acid in organic solvents and thermal deprotection under continuous flow conditions [25] [43].
The N-methyl group introduces steric hindrance that influences reaction rates and selectivity in subsequent transformations [11] . This methylation prevents hydrogen bonding interactions that would otherwise stabilize specific conformations, leading to increased conformational flexibility [11]. The tertiary amine character precludes further N-alkylation reactions but allows for participation in coordination chemistry with metal centers .
Chemical stability evaluation under diverse conditions reveals the robustness and limitations of tert-butoxycarbonyl-N-methyl-L-valine [38] [41] [42]. Under neutral aqueous conditions at room temperature, the compound exhibits excellent stability with no observable decomposition over extended periods [22] [38]. The stability extends to organic solvents commonly used in synthetic chemistry, including dichloromethane, tetrahydrofuran, and dimethylformamide [22] [38].
Acidic conditions trigger rapid deprotection of the tert-butoxycarbonyl group through protonation-induced elimination mechanisms [38] [41]. Strong acids such as trifluoroacetic acid cause complete deprotection within minutes, while milder acidic conditions result in gradual degradation [25] [38]. Basic conditions above pH 9 lead to hydrolysis of the carbamate linkage, with complete conversion occurring within one hour at pH 9.2 [41].
Temperature stability studies indicate that the compound withstands heating up to approximately 180°C without significant decomposition [43]. However, temperatures exceeding 230°C result in thermal deprotection through elimination of the tert-butoxycarbonyl group [43]. Photostability requires protection from direct light, as ultraviolet radiation can initiate radical processes leading to structural degradation [17] [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tert-butoxycarbonyl-N-methyl-L-valine through distinct spectral signatures [29] [32]. Proton nuclear magnetic resonance spectra reveal characteristic resonances including the tert-butyl singlet at approximately 1.43 parts per million, the N-methyl signal around 2.76 parts per million, and the valine alpha proton as a complex multipiple [32]. The presence of rotameric isomers due to restricted rotation around the carbamate bond results in peak doubling for several resonances [11] [32].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected carbon framework with the carbonyl carbons appearing in the characteristic downfield region [32]. The tert-butoxycarbonyl quaternary carbon resonates around 80 parts per million, while the carboxylic acid carbonyl appears near 172 parts per million [32]. Variable temperature nuclear magnetic resonance studies reveal coalescence behavior consistent with restricted rotation around the N-carbonyl bond [11].
Conformational analysis through nuclear magnetic resonance reveals the coexistence of cis and trans rotamers in solution, with the trans form predominating [11] [32]. The N-methylation results in distinctive spectral patterns compared to non-methylated analogs, including altered chemical shifts and coupling patterns [11]. Two-dimensional nuclear magnetic resonance techniques confirm the stereochemical assignments and provide detailed conformational information [32].
Mass spectrometric analysis of tert-butoxycarbonyl-N-methyl-L-valine provides molecular weight confirmation and fragmentation pattern information [2] [3]. Electrospray ionization mass spectrometry typically yields molecular ion peaks at m/z 232 for the protonated molecular ion [M+H]⁺ and m/z 254 for the sodium adduct [M+Na]⁺ [2] [8]. High-resolution mass spectrometry confirms the molecular formula with observed mass-to-charge ratios matching calculated values within acceptable error limits [3] [32].
Fragmentation patterns reveal characteristic losses corresponding to the tert-butoxycarbonyl group (loss of 100 mass units) and the tert-butyl moiety (loss of 57 mass units) [3]. The base peak often corresponds to the loss of the entire protecting group, yielding the N-methylvaline fragment [3]. Collision-induced dissociation studies provide detailed fragmentation pathways that support structural assignments and enable differentiation from closely related analogs [3].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers an alternative ionization method particularly useful for samples containing buffer salts or other contaminants [3]. The soft ionization nature of this technique minimizes fragmentation, providing clear molecular ion signals for molecular weight determination [3]. Tandem mass spectrometry experiments enable sequence confirmation and stereochemical differentiation through characteristic fragmentation patterns [3].
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional group composition of tert-butoxycarbonyl-N-methyl-L-valine [31]. The carboxylic acid carbonyl stretch appears as a strong absorption around 1700-1750 wavenumbers, while the carbamate carbonyl exhibits a distinct band near 1680-1720 wavenumbers [31]. The broad O-H stretch of the carboxylic acid manifests as an absorption between 2500-3300 wavenumbers [31].
The tert-butyl group contributes characteristic C-H stretching vibrations in the 2800-3000 wavenumber region, along with distinctive deformation modes around 1360-1390 wavenumbers [31]. The N-methyl group produces additional C-H stretching and bending vibrations that can be distinguished from the tert-butyl resonances through careful spectral analysis [31]. The absence of N-H stretching vibrations confirms the complete N-methylation of the amino acid [31].
Chiral ionic liquid derivatives incorporating tert-butoxycarbonyl-valine moieties exhibit ultraviolet-visible absorption bands at 282-292 nanometers and 360±4 nanometers, attributed to the carbamate and amino acid functionalities respectively [31]. These absorption features demonstrate low molar absorptivities, making such compounds advantageous for optical spectroscopic applications requiring minimal background interference [31].
X-ray crystallographic studies of related tert-butoxycarbonyl-protected amino acid derivatives provide insights into the solid-state structure and molecular packing of these compounds [33] [34] [35]. Crystal structures of tert-butoxycarbonyl-phenylalanyl-valine methyl ester reveal extended conformations in the solid state, with the protecting groups adopting conformations that minimize steric interactions [35]. The valine residues in these structures exhibit characteristic side chain conformations with multiple rotameric states observed in different crystallographic environments [35].
Systematic crystallographic studies demonstrate that tert-butoxycarbonyl-protected peptides can adopt various secondary structure elements depending on the sequence and crystallization conditions [33] [35]. The bulky protecting group influences the overall molecular packing through steric constraints and hydrophobic interactions [35]. Intermolecular hydrogen bonding patterns typically involve the carboxylic acid and carbamate functionalities, creating extended networks in the crystal lattice [35].